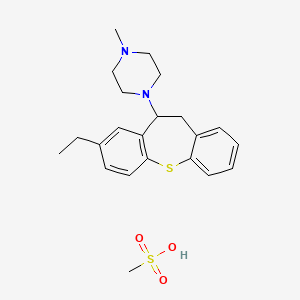
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a dibenzo(b,f)thiepin core and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin core. Commonly used reagents include ethyl bromide and sulfur-containing compounds under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often requires the use of piperazine derivatives and suitable catalysts to achieve high yields.
Methanesulfonation: The final step involves the addition of a methanesulfonate group to the compound. This is typically achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, catalysts like palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups introduced at specific positions.
科学研究应用
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new industrial products.
作用机制
The mechanism of action of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
Similar Compounds
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine hydrochloride
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine sulfate
Uniqueness
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate stands out due to its methanesulfonate group, which imparts unique chemical properties. This functional group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs. The presence of the methanesulfonate group also influences the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
39841-85-5 |
|---|---|
分子式 |
C22H30N2O3S2 |
分子量 |
434.6 g/mol |
IUPAC 名称 |
1-(3-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C21H26N2S.CH4O3S/c1-3-16-8-9-21-18(14-16)19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21;1-5(2,3)4/h4-9,14,19H,3,10-13,15H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
IMKQVXNISUMYLL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


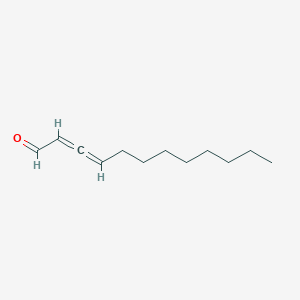
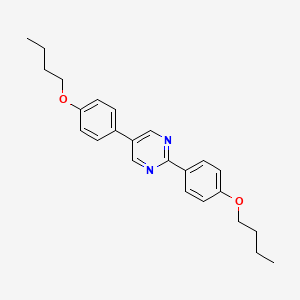

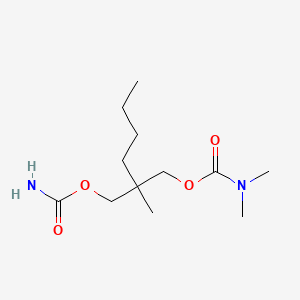


![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
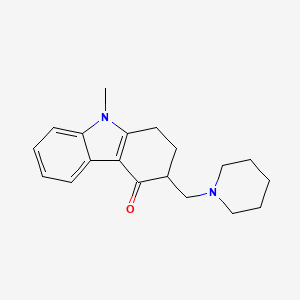
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
